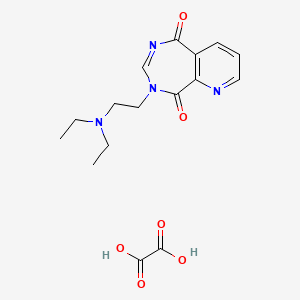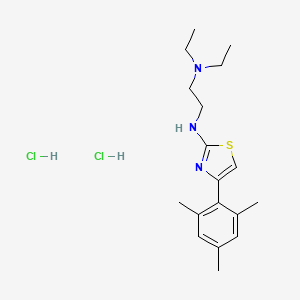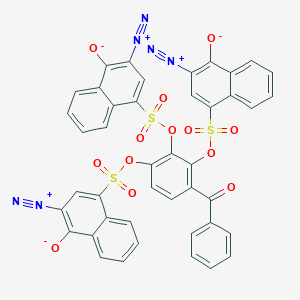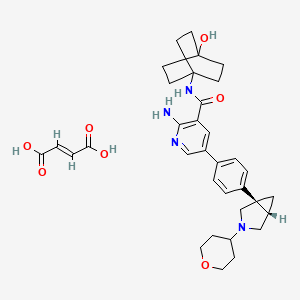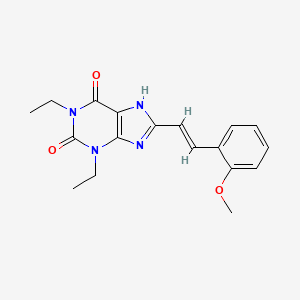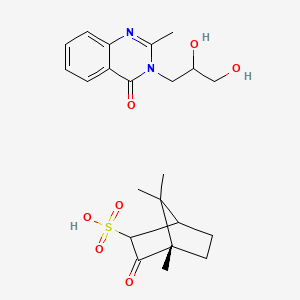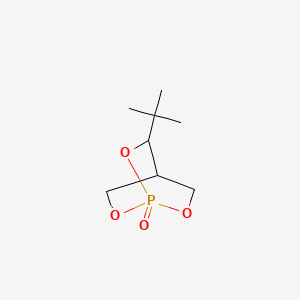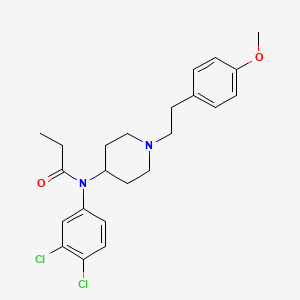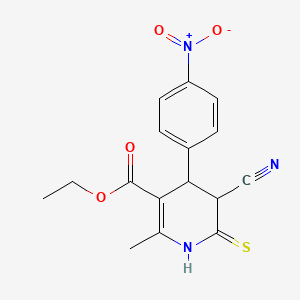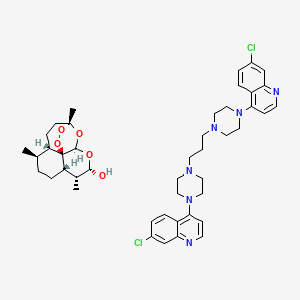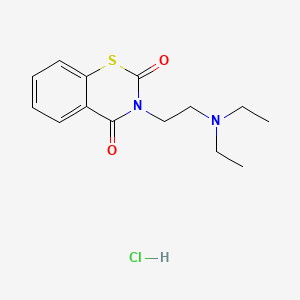
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride is a chemical compound that belongs to the benzothiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride typically involves the cyclization of N-benzylbenzenecarbothioamides through electrochemical intramolecular dehydrogenative cyclization. This method is considered economical and environmentally friendly . The reaction conditions often include the use of Buchwald–Hartwig amination or other classical synthetic pathways .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been evaluated as a DNA/RNA probe due to its ability to bind to polynucleotides.
Medicine: It is investigated for its anti-inflammatory, antimicrobial, and antiproliferative properties.
Industry: It is used in the development of novel fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a DNA/RNA groove binder, suggesting its potential as a novel DNA/RNA probe . The compound’s biological activities are attributed to its ability to interfere with cellular processes, leading to its anti-inflammatory, antimicrobial, and antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Benzothiazine: Known for its DNA/RNA binding properties.
2H-Benzo[b][1,4]thiazin-3(4H)-one: Evaluated as an acetylcholinesterase inhibitor.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Studied for its fungicidal activity.
Uniqueness
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride stands out due to its broad spectrum of biological activities and its potential applications in multiple fields. Its unique structure allows it to interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
81735-46-8 |
|---|---|
Molecular Formula |
C14H19ClN2O2S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-1,3-benzothiazine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O2S.ClH/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18;/h5-8H,3-4,9-10H2,1-2H3;1H |
InChI Key |
SQFJCPAKCANMHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC=C2SC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




